molecular formula C10H11FO B2635015 1-(4-Fluorophenyl)butan-2-one CAS No. 620-97-3

1-(4-Fluorophenyl)butan-2-one

Cat. No.: B2635015
CAS No.: 620-97-3
M. Wt: 166.195
InChI Key: ALPGFMGJBNXESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)butan-2-one (CAS 87662-02-0) is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₅FO and a molecular weight of 242.29 g/mol . It is characterized by a butan-2-one backbone substituted with a 4-fluorophenyl group at position 1. This compound is widely utilized as a versatile building block in organic synthesis, particularly for producing heterocycles (e.g., pyrazoles, indoles), agrochemicals, dyes, and polymers .

Properties

IUPAC Name

1-(4-fluorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPGFMGJBNXESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{F}(\text{COCH}_2\text{CH}_2\text{CH}_3) ]

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)

Major Products:

    Oxidation: 4-Fluorobenzoic acid, 4-Fluorobutyrophenone derivatives

    Reduction: 1-(4-Fluorophenyl)butan-2-ol

    Substitution: Various substituted phenylbutanones

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11FO
  • Molecular Weight : Approximately 166.19 g/mol
  • Boiling Point : 102 °C
  • Melting Point : 38 °C
  • Density : 1.05 g/cm³

The compound features a butanone backbone with a fluorophenyl group, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is particularly significant as it may enhance binding affinity to various biological targets.

Chemistry

1-(4-Fluorophenyl)butan-2-one serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

  • Synthesis of Pharmaceuticals : The compound is involved in the synthesis of chiral drugs and other pharmaceutical agents, where its unique structure can influence the pharmacological properties of the final product.
  • Agrochemicals : It also plays a role in developing agrochemicals, contributing to crop protection and enhancement.

Biology

In biological research, this compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in various cellular models.

Medicine

The compound's unique structural features position it as a potential lead compound for drug development:

  • Neuropharmacological Research : Studies suggest that it may act as a GABA analog, indicating potential anxiolytic and anticonvulsant effects due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the applications and mechanisms of action of this compound:

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders.
  • Receptor Binding Studies : Preliminary studies indicate that it may enhance GABA receptor binding, leading to increased inhibitory neurotransmission, which could be beneficial for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and specificity. For example, it may inhibit or activate certain enzymes by interacting with their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 1-(4-Fluorophenyl)butan-2-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituent(s) Applications/Properties References
This compound 87662-02-0 C₁₆H₁₅FO 4-Fluorophenyl Enzyme inhibition; heterocycle synthesis
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O Phenyl (no fluorine) Laboratory chemical; general synthesis
4-(4-Hydroxyphenyl)butan-2-one 5471-51-2 C₁₀H₁₂O₂ 4-Hydroxyphenyl Fragrance ingredient; regulated concentrations
1-(4-Fluorophenyl)-4-phenylbutan-1-one 87662-02-0 C₁₆H₁₅FO 4-Fluorophenyl, phenyl Synthetic intermediate; structural isomer
4-(4-Methylphenyl)-2-butanone 7774-79-0 C₁₁H₁₄O 4-Methylphenyl Unspecified research applications
3-(4-Methylphenyl)butan-2-one 59115-82-1 C₁₁H₁₄O 4-Methylphenyl (positional isomer) Chemical intermediate
1-(4-Bromo-2-fluorophenyl)pentan-1-one 1311197-91-7 C₁₁H₁₂BrFO 4-Bromo-2-fluorophenyl Pharmaceutical intermediate
Electronic Effects of Fluorine

The 4-fluorophenyl group in this compound introduces electron-withdrawing effects, enhancing electrophilicity at the ketone carbonyl compared to non-fluorinated analogs like 4-Phenyl-2-butanone . This property facilitates nucleophilic addition reactions, making it more reactive in forming heterocycles (e.g., pyrazolines via condensation with hydrazines) .

Hydroxyl vs. Fluorine Substitution

4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2) contains a hydroxyl group , enabling hydrogen bonding and increased polarity. This makes it suitable for fragrance formulations but limits its stability under oxidative conditions compared to the fluorinated analog .

Steric and Positional Isomerism
  • 1-(4-Fluorophenyl)-4-phenylbutan-1-one (CAS 87662-02-0) shares the same molecular formula as the target compound but differs in the ketone position (butan-1-one vs. butan-2-one), altering steric accessibility for reactions .
  • 3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1) is a positional isomer with a methyl group at the meta position, reducing electronic effects compared to para-substituted analogs .
Enzyme Inhibition Profiles

This compound inhibits acetylcholinesterase (linked to neurodegenerative diseases) and tyrosinase (involved in melanin synthesis) . In contrast, 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one (a structurally distinct analog) inhibits α-glucosidase (IC₅₀: 10.30 µg/mL), highlighting substituent-dependent biological activity .

Biological Activity

1-(4-Fluorophenyl)butan-2-one, a compound with significant biochemical relevance, has been studied for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of butyrophenone, characterized by a fluorinated phenyl group. It is primarily utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways significantly.
  • Cell Signaling : It modulates key signaling pathways such as the MAPK/ERK pathway, impacting cell growth and differentiation. This modulation can alter gene expression profiles and affect cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a relatively stable structure under standard laboratory conditions but may degrade over time. Its distribution within biological systems is facilitated by specific transporters that allow cellular uptake.

Table 1: Biological Activities and Effects

Activity Description
Antiproliferative Effects Shown to reduce cell viability in cancer cell lines (e.g., MCF-7) at specific concentrations .
Enzyme Modulation Inhibits cytochrome P450 enzymes, affecting drug metabolism.
Cellular Metabolism Alters metabolic flux and levels of metabolites through enzyme interaction.
Toxicity Profiles High doses associated with liver toxicity in animal models.

Case Studies

  • Antitumor Activity : Research indicated that platinum(II) complexes derived from this compound exhibited significant antiproliferative effects against breast cancer cell lines. The efficacy varied based on the compound's configuration and the nature of leaving groups used in synthesis .
  • Pharmacological Evaluation : A study involving a diazepane analog demonstrated that modifications to the butyrophenone structure could enhance receptor binding affinity across multiple targets including dopamine and serotonin receptors. This analog showed potential as an atypical antipsychotic agent with reduced side effects compared to traditional drugs like haloperidol .

Metabolic Pathways

The metabolism of this compound involves its conversion by cytochrome P450 enzymes into various metabolites, which may have distinct biological activities. This metabolic versatility suggests potential for developing new therapeutic agents targeting specific pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.